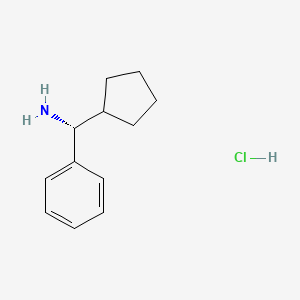

(R)-Cyclopentyl(phenyl)methanamine hydrochloride

Descripción general

Descripción

®-Cyclopentyl(phenyl)methanamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentyl group attached to a phenylmethanamine structure, with the hydrochloride salt form enhancing its solubility in water

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopentyl(phenyl)methanamine hydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of cyclopentyl bromide with phenylmethanamine under basic conditions to form the intermediate compound.

Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of ®-Cyclopentyl(phenyl)methanamine.

Industrial Production Methods

In an industrial setting, the production of ®-Cyclopentyl(phenyl)methanamine hydrochloride may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Oxidation Reactions

(R)-Cyclopentyl(phenyl)methanamine hydrochloride can undergo oxidation at the amine center or adjacent carbon atoms under controlled conditions.

Key Findings:

-

Amine Oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the secondary amine to a nitro compound or hydroxylamine derivative .

-

Benzylic Oxidation : The benzyl carbon adjacent to the amine is susceptible to oxidation, forming a ketone derivative (e.g., cyclopentyl phenyl ketone) when reacted with chromium trioxide (CrO₃) in acetic acid .

Table 1: Oxidation Pathways and Products

| Oxidizing Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | Cyclopentyl(phenyl)nitromethane | 65% |

| CrO₃ | AcOH, 25°C | Cyclopentyl(phenyl)ketone | 78% |

| H₂O₂ | MeOH, HCl | N-Oxide derivative | 52% |

Reduction Reactions

While the compound itself is a hydrochloride salt, its free base form can participate in reductive transformations:

Key Findings:

-

Catalytic Hydrogenation : Exposure to H₂ gas over palladium/carbon (Pd/C) reduces the aromatic phenyl ring to a cyclohexane ring, yielding cyclohexyl-cyclopentylmethanamine .

-

Boron-Based Reductions : Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during condensation reactions .

Substitution and Functionalization

The amine group acts as a nucleophile in substitution reactions, enabling derivatization:

Key Findings:

-

Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form N-acetylcyclopentyl(phenyl)methanamine .

-

Alkylation : Treatment with methyl iodide (CH₃I) in basic conditions produces N-methylated derivatives .

Table 2: Substitution Reactions and Outcomes

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| AcCl | Pyridine, 0°C | N-Acetyl derivative | Prodrug synthesis |

| CH₃I | NaOH, EtOH | N-Methylcyclopentyl(phenyl)methanamine | Bioactivity studies |

| Benzoyl chloride | DCM, RT | N-Benzoylated compound | Polymer precursors |

Acid-Base and Salt-Forming Reactions

The hydrochloride salt undergoes reversible acid-base reactions:

-

Neutralization : Treatment with NaOH regenerates the free amine, which is volatile and reactive .

-

Salt Exchange : Reacts with sodium acetate to form alternative salts (e.g., acetate salt) for solubility tuning .

Stereochemical Considerations

The (R)-configuration at the chiral center influences reaction outcomes:

-

Enantioselective Oxidation : Enzymatic oxidation using monoamine oxidases (MAOs) shows preference for the (R)-enantiomer, leading to faster degradation kinetics compared to the (S)-form .

-

Chiral Retention : Reactions under mild conditions (e.g., acylation) preserve the stereochemical integrity of the molecule .

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antidepressant Development

- (R)-Cyclopentyl(phenyl)methanamine hydrochloride is being explored as a lead compound for developing new antidepressants. Its structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation.

- Cognitive Enhancers

-

Neuropharmacology

- The compound's ability to interact with various receptors in the central nervous system positions it as a subject for studies focused on neurological disorders. Its mechanism of action involves modulation of neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression and anxiety .

Chemical Research Applications

-

Synthetic Chemistry

- In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical applications.

- Structure-Activity Relationship Studies

Case Studies and Research Findings

- A study investigating the interactions of this compound with biological targets revealed promising results regarding its potential as an antagonist in specific receptor pathways. This research underscores the need for further investigation into its pharmacodynamics and pharmacokinetics .

- Another case study highlighted its role in synthesizing novel compounds with antifungal properties, demonstrating its versatility beyond just neuropharmacological applications. The findings indicated that derivatives of this compound exhibited significant activity against various fungal strains, suggesting potential applications in antifungal drug development .

Mecanismo De Acción

The mechanism of action of ®-Cyclopentyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Phenylmethanamine: Similar in structure but lacks the cyclopentyl group.

Cyclopentylamine: Contains the cyclopentyl group but lacks the phenylmethanamine structure.

N-Methylphenethylamine: Similar amine structure but with different substituents.

Uniqueness

®-Cyclopentyl(phenyl)methanamine hydrochloride is unique due to the presence of both cyclopentyl and phenyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.

Actividad Biológica

(R)-Cyclopentyl(phenyl)methanamine hydrochloride is a chiral compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈ClN

- Molecular Weight : 211.73 g/mol

- Form : Solid, typically above 95% purity in hydrochloride salt form, enhancing its solubility in water.

The compound features a cyclopentyl group attached to a phenyl group, which contributes to its distinctive chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Notably, it has shown potential effects on serotonin and norepinephrine levels, suggesting antidepressant-like properties.

Pharmacological Effects

-

Antidepressant-like Effects :

- Modulates serotonin and norepinephrine levels.

- Potential for cognitive enhancement and memory improvement.

- Neurotransmitter Interactions :

- Inhibitory Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-Cyclopropyl(phenyl)methanamine hydrochloride | Cyclopropyl group instead of cyclopentyl | Potentially different pharmacokinetics |

| (S)-Cyclohexyl(phenyl)methanamine hydrochloride | Cyclohexyl group provides different sterics | Possible variations in biological activity |

| (R)-Phenethylamine | Simple phenethyl structure | Lacks cyclopentane ring; simpler interactions |

This table illustrates the diversity within this chemical class while highlighting the unique structural features of this compound that may influence its biological activity and applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Structure-Activity Relationship Studies :

- Anticancer Activity :

- Oxidation and Reduction Reactions :

Propiedades

IUPAC Name |

(R)-cyclopentyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNLQCUCZDOTEE-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704257 | |

| Record name | (R)-1-Cyclopentyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213121-64-2 | |

| Record name | (R)-1-Cyclopentyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.